molecular formula C10H9ClN2O2 B6359563 5-Chloro-2H-indazole-2-propanoic acid, 99% CAS No. 1784373-66-5

5-Chloro-2H-indazole-2-propanoic acid, 99%

Cat. No. B6359563
CAS RN: 1784373-66-5
M. Wt: 224.64 g/mol
InChI Key: MHNAFSHAEZYNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2H-indazole-2-propanoic acid (5-Cl-IPA) is a chemical compound that has been studied for its potential applications in scientific research. It is an organic chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 167.58 g/mol. It is a white solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 5-Cl-IPA is a common reagent used in the synthesis of other compounds, and has been used in research related to the fields of biochemistry, pharmacology, and chemistry.

Scientific Research Applications

5-Chloro-2H-indazole-2-propanoic acid, 99% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, including polymers, polysaccharides, and organic compounds. It has also been used in the study of the biochemical and physiological effects of various drugs and compounds. Additionally, 5-Chloro-2H-indazole-2-propanoic acid, 99% has been used in the study of the mechanism of action of various drugs and compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2H-indazole-2-propanoic acid, 99% is not well understood. However, it is thought that the compound binds to certain proteins on the cell surface, which alters the function of the protein and can lead to changes in cellular processes. Additionally, the compound is thought to interact with certain enzymes in the cell, which can lead to changes in the metabolism of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2H-indazole-2-propanoic acid, 99% are not well understood. However, it is thought that the compound can affect the metabolism of cells, and can also affect the activity of certain enzymes. Additionally, it is thought that the compound can affect the expression of certain genes, and can also affect the production of certain hormones.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-2H-indazole-2-propanoic acid, 99% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research. However, the compound can be toxic to humans, and should be handled with care. Additionally, the compound can be difficult to purify, and can be difficult to store for long periods of time.

Future Directions

There are several potential future directions for research involving 5-Chloro-2H-indazole-2-propanoic acid, 99%. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. Additionally, further research could be done to develop more efficient methods of synthesis, and to develop methods of purification and storage. Additionally, further research could be done to investigate the potential applications of 5-Chloro-2H-indazole-2-propanoic acid, 99% in various fields, such as pharmacology, biochemistry, and chemistry.

Synthesis Methods

5-Chloro-2H-indazole-2-propanoic acid, 99% can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-hydroxyindazole with propanoic anhydride, which yields 5-Chloro-2H-indazole-2-propanoic acid, 99% and water. This reaction is typically carried out in aqueous solution at temperatures between 50-60°C. Other methods of synthesis include the reaction of 5-chloro-2-hydroxyindazole with propionic acid, or the reaction of 5-chloro-2-hydroxyindazole with ethyl propanoate.

properties

IUPAC Name

3-(5-chloroindazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-1-2-9-7(5-8)6-13(12-9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNAFSHAEZYNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C=C2C=C1Cl)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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